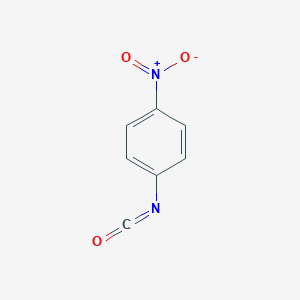

4-Nitrophenyl isocyanate

Cat. No. B128723

:

100-28-7

M. Wt: 164.12 g/mol

InChI Key: GFNKTLQTQSALEJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05248758

Procedure details

p-Hydroxybenzoic acid (59.05 grams, 0.4275 mole), sodium ethoxide catalyst (0.133 gram, 0.225% wt. of the p-hydroxybenzoic acid used) and N,N'-dimethylacetamide solvent (404 grams) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere at 80° C. p-Nitrophenylisocyanate (73.85 grams, 0.450 mole) is initially added in an aliquot of 25.00 grams, followed by 25.00 and 23-85 gram aliquots eleven then nine minutes later, respectively, and so as to maintain a 80° to 82° C. reaction temperature. After the last aliquot of p-nitrophenylisocyanate is added, heating of the reactor commenced and a 160° C. reaction temperature is achieved 24 minutes later. After three hours at the 160° C. reaction temperature, the reactor is cooled to 30° C. then the contents poured into one gallon of deionized water. A precipitated yellow powder is recovered via filtration of the aqueous slurry then dissolved into 1900 milliliters of boiling methanol and refluxed therein (65° C.). After cooling the methanol solution to 5° C. and maintaining therein for twelve hours, a first crop of pale yellow colored crystalline product is filtered off and dried at 110° C. under vacuum to a constant weight of 92.5 grams (79.6% isolated yield). No attempt was made to recover a second crop of crystalline product from the mother liquor. Fourier transform infrared spectrophotometric analysis of a nujol mull of a portion of the product on a sodium chloride plate revealed the presence of the expected secondary amide N--H stretching (solid state) at 3385 cm-1 (sharp), the secondary amide carbonyl stretching (solid state) at 1655 cm-1 (sharp), the hydroxyl group O--H stretching centered at 3232 cm-1 (broad) and the conjugated nitro group absorbances at 1537 and 1339 cm-1 (sharp). Proton magnetic resonance spectroscopy (250 MHz) further confirmed the product structure as -hydroxy-4'-nitrobenzanilide.

[Compound]

Name

N,N'-dimethylacetamide

Quantity

404 g

Type

solvent

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([N:20]=C=O)=[CH:16][CH:15]=1)([O-:13])=[O:12]>[O-]CC.[Na+].O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:20][C:17]2[CH:18]=[CH:19][C:14]([N+:11]([O-:13])=[O:12])=[CH:15][CH:16]=2)=[O:8])=[CH:9][CH:10]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

59.05 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C(=O)O)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C(=O)O)C=C1

|

Step Three

|

Name

|

|

|

Quantity

|

73.85 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)N=C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)N=C=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[O-]CC.[Na+]

|

Step Six

[Compound]

|

Name

|

N,N'-dimethylacetamide

|

|

Quantity

|

404 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added to a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is initially added in an aliquot of 25.00 grams

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

nine minutes later, respectively, and so as to maintain a 80° to 82° C.

|

|

Duration

|

9 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating of the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

commenced and a 160° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After three hours at the 160° C. reaction temperature

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A precipitated yellow powder is recovered via filtration of the aqueous slurry

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

then dissolved into 1900 milliliters of boiling methanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(65° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the methanol solution to 5° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining

|

WAIT

|

Type

|

WAIT

|

|

Details

|

for twelve hours

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a first crop of pale yellow colored crystalline product is filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 110° C. under vacuum to a constant weight of 92.5 grams (79.6% isolated yield)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover a second crop of crystalline product from the mother liquor

|

Outcomes

Product

Details

Reaction Time |

24 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |